molecular formula C8H10NO2P B6241862 6-(dimethylphosphoryl)pyridine-3-carbaldehyde CAS No. 2624118-98-3

6-(dimethylphosphoryl)pyridine-3-carbaldehyde

Cat. No.: B6241862
CAS No.: 2624118-98-3
M. Wt: 183.1
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Description

6-(dimethylphosphoryl)pyridine-3-carbaldehyde is an organic compound characterized by the presence of a pyridine ring substituted with a dimethylphosphoryl group at the 6-position and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylphosphoryl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the functionalization of pyridine derivatives. The process may include:

    Phosphorylation: Introduction of the dimethylphosphoryl group to the pyridine ring. This can be achieved using reagents such as dimethylphosphoryl chloride in the presence of a base like triethylamine.

    Formylation: Introduction of the aldehyde group at the 3-position. This can be done using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where nucleophiles replace the dimethylphosphoryl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-(dimethylphosphoryl)pyridine-3-carboxylic acid.

    Reduction: 6-(dimethylphosphoryl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials, including ligands for catalysis and functionalized polymers.

Mechanism of Action

The mechanism of action of 6-(dimethylphosphoryl)pyridine-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phosphoryl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: Lacks the dimethylphosphoryl group, making it less versatile in certain chemical reactions.

    6-(dimethylphosphoryl)pyridine-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position, which can lead to different reactivity and applications.

    6-(dimethylphosphoryl)pyridine-4-carbaldehyde:

Uniqueness

6-(dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.

Properties

CAS No.

2624118-98-3

Molecular Formula

C8H10NO2P

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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